DL-グルタミン酸-2,4,4-D3

概要

説明

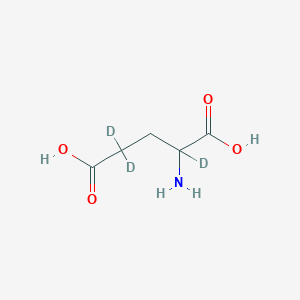

DL-Glutamic-2,4,4-D3 acid, also known as 2-Aminopentanedioic acid-2,4,4-d3, is a labelled form of DL-Glutamic Acid . Glutamic acid is an α-amino acid in the class of non-essential amino acids . The molecular formula of DL-Glutamic-2,4,4-D3 acid is C5H9NO4 .

Molecular Structure Analysis

The linear formula of DL-Glutamic-2,4,4-D3 acid is HO2CCD2CH2CD(NH2)CO2H . The molecular weight is 150.15 g/mol . The InChI string is InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D .Physical And Chemical Properties Analysis

DL-Glutamic-2,4,4-D3 acid is a solid substance . The melting point is 185 °C (dec) (lit.) . It has a topological polar surface area of 101 Ų .科学的研究の応用

生体分子核磁気共鳴 (NMR)

DL-グルタミン酸-2,4,4-D3 は、NMR 分光法を用いてタンパク質の構造、ダイナミクス、相互作用を研究するために使用されます。 重水素原子は水素原子を置き換えることで、NMR スペクトルの複雑さを軽減し、生体分子研究の解像度を高めます .

代謝研究

研究者は、この化合物を用いて代謝経路を追跡し、分析します。 重水素は安定同位体であるため、グルタミン酸をさまざまな生化学的プロセスを通じて追跡することができ、通常の代謝の流れは変化しません .

メタボロミクス

メタボロミクスでは、this compound は、生体系内の代謝産物を定量化するための内部標準またはトレーサーとして役立ちます。 さまざまな生理学的条件下での代謝の全体的な変化を理解するのに役立ちます .

プロテオミクス

プロテオミクスは、タンパク質の大規模な研究を伴います。 This compound は、タンパク質を標識するために使用でき、特に質量分析法に基づくプロテオミクスを用いて、タンパク質の発現、機能、構造をより簡単に研究することができます .

創薬

グルタミン酸の重水素化された形態は、創薬において、薬物標的の特定や、分子レベルでの薬物相互作用の理解に役立ちます。 薬物動態学と薬力学を研究するために、分子に組み込むことができます .

臨床診断

臨床診断では、this compound は、イメージングの造影剤として、またはグルタミン酸代謝に関連する疾患(神経変性疾患など)の診断のためのバイオマーカーとして使用できます .

作用機序

Target of Action

DL-Glutamic-2,4,4-D3 acid, also known as 2-Aminopentanedioic acid-2,4,4-d3, is a variant of the amino acid glutamic acid . The primary targets of DL-Glutamic-2,4,4-D3 acid are the ionotropic and metabotropic glutamate receptors . These receptors play a crucial role in neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .

Mode of Action

DL-Glutamic-2,4,4-D3 acid interacts with its targets by activating both ionotropic and metabotropic glutamate receptors . The ionotropic receptors include non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Biochemical Pathways

The activation of glutamate receptors by DL-Glutamic-2,4,4-D3 acid affects various biochemical pathways. These include the pathways involved in seed germination, root architecture, pollen germination, and pollen tube growth under normal conditions . Under stress conditions, it participates in wound response, pathogen resistance, response and adaptation to abiotic stress (such as salt, cold, heat, and drought), and local stimulation (abiotic or biotic stress)-triggered long-distance signaling transduction .

Pharmacokinetics

It’s known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities . Instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis . This conversion could impact the bioavailability of DL-Glutamic-2,4,4-D3 acid in the body.

Result of Action

The molecular and cellular effects of DL-Glutamic-2,4,4-D3 acid’s action are primarily related to its role as a neurotransmitter. It mediates neural signaling transduction in the synapses, participating in cognition, learning, memory, and other physiological and pathological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DL-Glutamic-2,4,4-D3 acid. For instance, in most strains of bacteria, the production of poly-γ-glutamic acid, a related compound, was found to be greater at high NaCl concentration . Additionally, the chiral separation of DL-glutamic acid can be influenced by the presence of an ultrasonic field . .

Safety and Hazards

生化学分析

Biochemical Properties

DL-Glutamic-2,4,4-D3 acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as glutamate dehydrogenase, which catalyzes the oxidative deamination of glutamate to α-ketoglutarate. This interaction is essential for the Krebs cycle, where α-ketoglutarate is a key intermediate. Additionally, DL-Glutamic-2,4,4-D3 acid is involved in the synthesis of glutathione, an important antioxidant, through its interaction with glutamate-cysteine ligase. These interactions highlight the compound’s role in cellular metabolism and redox balance .

Cellular Effects

DL-Glutamic-2,4,4-D3 acid influences various cellular processes. It is a critical neurotransmitter in the central nervous system, where it activates ionotropic and metabotropic glutamate receptors, affecting cell signaling pathways. This activation can lead to changes in gene expression and cellular metabolism. In addition, DL-Glutamic-2,4,4-D3 acid is involved in the synthesis of other amino acids and neurotransmitters, impacting overall cellular function .

Molecular Mechanism

At the molecular level, DL-Glutamic-2,4,4-D3 acid exerts its effects through binding interactions with specific receptors and enzymes. For instance, it binds to NMDA and AMPA receptors in the brain, modulating synaptic transmission and plasticity. The compound also acts as a substrate for enzymes like glutamate dehydrogenase, facilitating the conversion of glutamate to α-ketoglutarate. These interactions are crucial for maintaining cellular energy balance and neurotransmitter synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DL-Glutamic-2,4,4-D3 acid can vary over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under extreme conditions. Long-term studies have shown that DL-Glutamic-2,4,4-D3 acid can influence cellular function, with potential changes in metabolic flux and gene expression observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of DL-Glutamic-2,4,4-D3 acid in animal models are dose-dependent. At lower doses, the compound supports normal metabolic functions and neurotransmitter synthesis. At higher doses, it can lead to toxic effects, including neurotoxicity and disruptions in cellular metabolism. These adverse effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

DL-Glutamic-2,4,4-D3 acid is involved in several metabolic pathways. It participates in the Krebs cycle through its conversion to α-ketoglutarate by glutamate dehydrogenase. Additionally, it is a precursor for the synthesis of glutathione and other amino acids, such as proline and arginine. These pathways are essential for maintaining cellular redox balance and supporting various biosynthetic processes .

Transport and Distribution

Within cells and tissues, DL-Glutamic-2,4,4-D3 acid is transported and distributed through specific transporters and binding proteins. It is taken up by excitatory amino acid transporters (EAATs) in neurons and glial cells, facilitating its role in neurotransmission. The compound’s distribution is influenced by its interactions with these transporters, affecting its localization and accumulation in different cellular compartments .

Subcellular Localization

DL-Glutamic-2,4,4-D3 acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity in these compartments is crucial for energy production and neurotransmitter synthesis. Post-translational modifications, such as phosphorylation, can influence the compound’s targeting and function within specific organelles, further modulating its biochemical effects .

特性

IUPAC Name |

2-amino-2,4,4-trideuteriopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/i2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-UHVFUKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC([2H])(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)

![1-Methyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456348.png)

![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)

![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)

![2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine hydrochloride](/img/structure/B1456368.png)